molecular formula C15H7Cl2F3N2O B2509059 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one CAS No. 866048-84-2

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one

Cat. No. B2509059
CAS RN: 866048-84-2
M. Wt: 359.13
InChI Key: OGBKETAIFMXXJA-UHFFFAOYSA-N
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Description

“2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one” is a nitrogen compound useful in organic synthesis .


Synthesis Analysis

This compound may be employed for the synthesis of 1-[2,6-di­chloro-4-(tri­fluoro­methyl)­phenyl]-5-[(4-nitro­phenyl)­methyl­ene­imino]-1H-pyrazole-3-carbo­nitrile .


Molecular Structure Analysis

The molecular formula of this compound is Cl2C6H2(CF3)NH2 . The molecular weight is 230.01 .


Physical And Chemical Properties Analysis

The boiling point of this compound is 60-62 °C/1 mmHg . The melting point is 34-36 °C . The density is 1.532 g/mL at 25 °C .

Scientific Research Applications

Agrochemicals and Pesticides

DCP’s trifluoromethyl group imparts unique biological activity, making it valuable in agrochemicals and pesticides. For instance:

Insecticidal Activity

DCP shows rapid triple-emissive detection of 2,6-dichloro-4-nitroaniline (DCN), a common pesticide. Its high sensitivity and selectivity allow quantitative analysis of DCN concentrations in fruit extracts .

Chemical Transformations

The Vilsmeier-Haack reagent (POCl3/DMF) facilitates DCP’s formylation and other chemical transformations. These reactions provide novel routes to heterocyclic compounds .

Biological Studies

Fluorine atoms in DCP contribute to unexpected biological effects due to their unique properties. Researchers explore DCP’s impact on various biological systems .

Crystallography and Structural Studies

X-ray crystallography has confirmed the structure of intermediate 5b during DCP synthesis . Such studies enhance our understanding of molecular arrangements.

Drug Development

While not directly a drug, DCP’s trifluoromethyl moiety aligns with the design principles of certain pharmaceuticals. Researchers investigate its potential in drug development .

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed or inhaled, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[2,6-dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F3N2O/c16-11-5-9(15(18,19)20)6-12(17)13(11)22-14(23)10-4-2-1-3-8(10)7-21-22/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBKETAIFMXXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one

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